molecular formula C14H10BrNO B13614870 2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one

2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13614870
M. Wt: 288.14 g/mol
InChI Key: RYVFNBCWCZCHSC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromophenyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1-one scaffold, which can then be further functionalized to introduce the bromophenyl group . Another method involves the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with N-Bromosuccinimide in the presence of benzoyl peroxide as a catalyst .

Industrial Production Methods

Industrial production of 2-(4-bromophenyl)isoindolin-1-one often employs solventless conditions to enhance the green chemistry aspect of the synthesis. This involves simple heating and purification methods that minimize the use of harmful solvents .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)isoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the isoindoline nucleus.

    Reduction: This reaction can modify the bromophenyl substituent or the isoindoline ring.

    Substitution: Commonly involves the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium iodide in acetone or Grignard reagents.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1-one derivatives, which can have different functional groups replacing the bromine atom or modifying the isoindoline ring .

Scientific Research Applications

2-(4-Bromophenyl)isoindolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)isoindolin-1-one involves its interaction with specific molecular targets. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Another member of the isoindoline family, known for its diverse chemical reactivity and applications.

    4-Bromoisoindolin-1-one: Similar in structure but lacks the phenyl substituent at the 2-position.

Uniqueness

2-(4-Bromophenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-(4-bromophenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2

InChI Key

RYVFNBCWCZCHSC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br

Origin of Product

United States

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